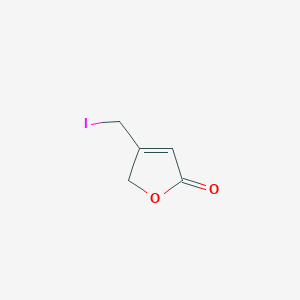

4-(Iodomethyl)-2,5-dihydrofuran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

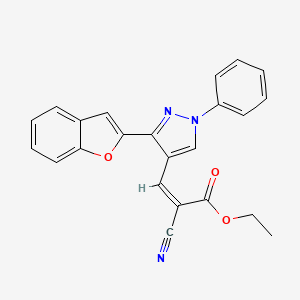

The compound "4-(Iodomethyl)-2,5-dihydrofuran-2-one" is a halogenated furan derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodomethyl group makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated furanones, such as "this compound," can be achieved through several methods. One efficient approach is the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with iodine or copper halides, which yields 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method involves the cyclization of olefinic dicarbonyl compounds using (diacetoxyiodo)benzene and halotrimethylsilane, leading to 5-halomethyl-4,5-dihydrofurans . Additionally, the iodocyclization of bis(homoallylic) alcohols has been used to synthesize halogenated tetrahydrofurans, which can be further functionalized .

Molecular Structure Analysis

The molecular structure of halogenated furanones, including "this compound," is characterized by the presence of a five-membered furan ring with various substituents. The structure of these compounds has been established through X-ray single-crystal diffraction studies, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Halogenated furanones are reactive intermediates that can undergo a variety of chemical reactions. For instance, the 5-iodomethyl derivatives can be converted to functionalized furans through treatment with DBU followed by acid-catalyzed rearrangement . The presence of the iodomethyl group also allows for further transformations, such as Sonogashira coupling reactions, which can lead to the formation of highly optically active products .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are influenced by the halogen substituent and the furan ring. These compounds typically have moderate to good yields and can be synthesized under mild conditions . The iodine atom in the molecule provides a site for nucleophilic attack, which can be exploited in various synthetic applications. The halogenated furanones are also amenable to large-scale synthesis, which is beneficial for industrial applications .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the double bond in alkenes . This compound acts as a carbenoid, a reagent that behaves as if it were a carbene . Carbenes are neutral species containing a carbon atom with two non-bonding electrons .

Mode of Action

The mode of action of this compound involves the transfer of a CH2 group to the double bond of an alkene, resulting in the formation of a cyclopropane structure . This reaction is similar to the Simmons-Smith reaction, which is a classic method for cyclopropane synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of cyclopropane structures . Cyclopropane compounds are present in numerous biological compounds and are interesting synthetic targets due to their highly strained nature .

Pharmacokinetics

As a general principle, these properties would determine the onset, duration, and intensity of the compound’s effect .

Result of Action

The result of the action of this compound is the formation of cyclopropane structures . These structures are highly strained and reactive, making them interesting targets for synthetic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the presence of other chemical species, temperature, pH, and the presence of light . .

特性

IUPAC Name |

3-(iodomethyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFNDMWQRJBABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)

![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)